molecular formula C19H22ClN5O3 B13439386 Trazodone 1,4-Di-N-Oxide

Trazodone 1,4-Di-N-Oxide

Cat. No.: B13439386
M. Wt: 403.9 g/mol
InChI Key: WFTGUHZOQFWQIN-UHFFFAOYSA-N
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Description

Trazodone 1,4-Di-N-Oxide is a derivative of trazodone, a well-known antidepressant. This compound is characterized by the presence of two N-oxide groups, which are believed to influence its pharmacological properties. Trazodone itself is a triazolopyridine derivative that acts as a serotonin receptor antagonist and reuptake inhibitor, commonly used to treat major depressive disorder .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trazodone 1,4-Di-N-Oxide typically involves the oxidation of trazodone. One common method includes the use of hydrogen peroxide as an oxidizing agent in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the N-oxide groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is then subjected to rigorous quality control measures to ensure compliance with pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Trazodone 1,4-Di-N-Oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of Trazodone 1,4-Di-N-Oxide is not fully understood, but it is believed to involve the inhibition of serotonin reuptake and antagonism of certain serotonin receptors. The N-oxide groups may enhance its binding affinity and selectivity for these targets. Additionally, the compound may interact with other neurotransmitter systems, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trazodone 1,4-Di-N-Oxide is unique due to the presence of the N-oxide groups, which may confer distinct pharmacological properties compared to its parent compound and other similar antidepressants. These modifications can potentially enhance its efficacy and reduce side effects .

Properties

Molecular Formula

C19H22ClN5O3

Molecular Weight

403.9 g/mol

IUPAC Name

2-[3-[4-(3-chlorophenyl)-1,4-dioxidopiperazine-1,4-diium-1-yl]propyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one

InChI

InChI=1S/C19H22ClN5O3/c20-16-5-3-6-17(15-16)25(28)13-11-24(27,12-14-25)10-4-9-23-19(26)22-8-2-1-7-18(22)21-23/h1-3,5-8,15H,4,9-14H2

InChI Key

WFTGUHZOQFWQIN-UHFFFAOYSA-N

Canonical SMILES

C1C[N+](CC[N+]1(CCCN2C(=O)N3C=CC=CC3=N2)[O-])(C4=CC(=CC=C4)Cl)[O-]

Origin of Product

United States

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